molecular formula C19H25N5O B2644592 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine CAS No. 2310140-80-6

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine

Cat. No. B2644592
CAS RN: 2310140-80-6
M. Wt: 339.443
InChI Key: BYLQUZFMIYDXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CYM5442, and has a molecular formula of C21H29N5O.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Pyrimidine derivatives have been synthesized through efficient multi-component one-pot synthesis methods under mild conditions. These compounds have been evaluated for their binding affinities and cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies have also been performed to understand their interaction with biological targets such as the Bcl-2 protein, revealing good binding affinities. The structure-activity relationship (SAR) analysis suggests that certain moieties attached to the pyrimidine core can significantly enhance anti-proliferative activities (Parveen et al., 2017).

Pharmacological Evaluations

Aminopyrimidine derivatives have been identified as novel serotonin (5-HT1A) agonists through high-throughput screening. These compounds exhibit moderate potency in binding and functional assays, highlighting their potential in drug discovery for neurological and psychiatric conditions (Dounay et al., 2009).

Antiviral and Antimicrobial Activities

Research on pyrimidine derivatives has also explored their antiviral and antimicrobial properties. For example, compounds have been synthesized to exhibit inhibitory activity against DNA and RNA viruses, showcasing significant potential in the treatment of infections caused by herpes simplex virus, cytomegalovirus, and retroviruses like HIV (Holý et al., 2002). Another study focused on the oxidation of antibiotics during water treatment, identifying pyrimidine derivatives that undergo specific reactions without leading to complete mineralization, suggesting their potential application in environmental science (Hu et al., 2011).

Antitumor Agents

The synthesis of 1,3,8-trisubstituted pyrimido[4,5-c][2,7]-naphthyridin-6-ones as potential antitumor agents indicates the role of pyrimidine derivatives in cancer research. These compounds have shown the ability to inhibit the growth of leukemia L1210 cells, emphasizing the potential of pyrimidine cores in developing new cancer therapies (Gangjee et al., 1984).

Antiemetic Agents

The search for new antiemetic agents has led to the synthesis of 4-piperazino-5-methylthiopyrimidines, which display a range of pharmacological properties including antiemetic, tranquilizing, and analgesic activities. This research highlights the versatility of pyrimidine derivatives in addressing various therapeutic needs (Mattioda et al., 1975).

properties

IUPAC Name

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-2-14-10-20-19(21-11-14)24-7-5-15(6-8-24)12-25-18-9-17(16-3-4-16)22-13-23-18/h9-11,13,15-16H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLQUZFMIYDXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.